molecular formula C21H19NO B13922896 5-[2-(Benzyloxy)phenyl]indoline

5-[2-(Benzyloxy)phenyl]indoline

Cat. No.: B13922896
M. Wt: 301.4 g/mol
InChI Key: JNGSUJKFCLEHKH-UHFFFAOYSA-N
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Description

5-[2-(Benzyloxy)phenyl]indoline is a synthetic indoline derivative of significant interest in medicinal and organic chemistry research. The compound features a benzyloxy group attached to a phenyl ring, which is linked to the nitrogen-containing indoline scaffold. The indoline structure is a privileged scaffold in drug discovery, known for its presence in a wide range of biologically active molecules and natural products . Researchers utilize such benzyloxy-substituted heterocyclic compounds as key intermediates in the synthesis of more complex molecular architectures. The benzyloxy group can serve as a versatile synthetic handle, and structural analogs of this compound have been investigated for various biological activities. For instance, related benzyloxy-indole derivatives have been identified as potent and selective monoamine oxidase-B (MAO-B) inhibitors, which are relevant for the study of neurological disorders like Parkinson's disease . Furthermore, similar structural motifs are found in compounds studied for their estrogenic activity, indicating potential applications in hormonal research . This chemical is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

5-(2-phenylmethoxyphenyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C21H19NO/c1-2-6-16(7-3-1)15-23-21-9-5-4-8-19(21)17-10-11-20-18(14-17)12-13-22-20/h1-11,14,22H,12-13,15H2

InChI Key

JNGSUJKFCLEHKH-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC=CC=C3OCC4=CC=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies for 5 2 Benzyloxy Phenyl Indoline

Retrosynthetic Disconnections and Precursor Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic routes.

For 5-[2-(Benzyloxy)phenyl]indoline, two primary disconnections guide the synthetic strategy. The first is the carbon-carbon (C-C) bond between the indoline (B122111) C5 position and the benzyloxyphenyl ring. This disconnection points towards cross-coupling reactions, such as the Suzuki or Ullmann reactions, as a key step.

A second set of disconnections involves the bonds forming the heterocyclic ring of the indoline itself. This typically involves breaking one of the carbon-nitrogen (C-N) bonds or the C2-C3 bond, suggesting strategies like intramolecular amination or reductive cyclization of appropriate precursors. A plausible retrosynthetic pathway would involve disconnecting the indole (B1671886) C2-C3 bond to an indole precursor, which is often easier to synthesize and can be subsequently reduced.

Based on these disconnections, several key precursors can be identified. A Suzuki coupling approach would necessitate a 5-haloindoline (e.g., 5-bromoindoline) and a (2-(benzyloxy)phenyl)boronic acid. Alternatively, a 5-unsubstituted indoline could be coupled with a 2-benzyloxy-halobenzene.

If the indoline ring is to be formed via cyclization, a potential precursor is a substituted 2-vinylaniline (B1311222) or a derivative of 2-(2-aminoethyl)aniline. For instance, a substituted 2-bromoanilide can be used to generate 2,3-disubstituted indoles, which can then be reduced. mdpi.com

The benzyloxy group is typically introduced using benzyl (B1604629) bromide and a suitable base in the presence of a phenol (B47542). Therefore, precursors like 2-bromophenol (B46759) or a dihydroxy-biphenyl derivative would be accessible starting materials for introducing this functionality.

Formation of the Indoline Heterocyclic Core

The construction of the indoline ring is a critical phase of the synthesis, with several established and innovative methods available to organic chemists.

Direct cyclization to form the indoline ring offers an efficient route. Modern methods often rely on transition-metal catalysis to facilitate the key bond-forming steps.

Palladium-Catalyzed C-H Activation/Amination : Intramolecular C-H amination of a suitable N-substituted 2-ethylaniline (B167055) derivative is a powerful method. Palladium catalysts can activate a C(sp³)–H bond to form the C-N bond of the indoline ring. nih.gov

Reductive Cyclization : The reductive cyclization of indolylnitrochalcone derivatives, typically using reagents like Fe/HCl, can produce quinoline (B57606) derivatives, but related strategies can be adapted for indoline synthesis from suitably substituted nitroarenes. nih.gov

Benzyne-Mediated Cyclization : The reaction of ortho-haloaryl amine derivatives can generate a benzyne (B1209423) intermediate, which then undergoes intramolecular cyclization to furnish the indoline scaffold. This method allows for subsequent functionalization by trapping the resulting organometallic intermediate. figshare.comacs.org

Domino Reactions : An efficient one-pot domino synthesis can involve a Buchwald–Hartwig type coupling followed by a base-promoted intramolecular nucleophilic reaction to build the indole ring system, which can then be reduced to indoline. rsc.org

Table 1: Comparison of Selected Indoline Ring Cyclization Strategies
MethodKey Reagents/CatalystPrecursor TypeMechanism HighlightsCitation
Pd-Catalyzed C-H AminationPd(OAc)₂, LigandN-Substituted 2-ethylanilineIntramolecular C(sp³)-H activation and C-N bond formation. nih.gov
Reductive CyclizationFe, HClSubstituted o-nitrostyreneReduction of nitro group to amine, followed by intramolecular cyclization. nih.gov
Benzyne-Mediated CyclizationMg(TMP)₂·2LiClo-Haloaryl N-allyl amineIn situ benzyne formation and intramolecular trapping by the amine. figshare.comacs.org
Copper-Catalyzed TandemCuI, BaseAryl iodide, EnamineUllmann-type C-N coupling followed by intramolecular C-H activation. organic-chemistry.org

A common and highly effective strategy involves the initial synthesis of the corresponding 5-[2-(Benzyloxy)phenyl]indole followed by the selective reduction of the C2-C3 double bond. This two-step approach is often preferred due to the vast number of available methods for indole synthesis.

Catalytic Hydrogenation : This is a classic and green method for reducing indoles to indolines. The reaction is typically performed using hydrogen gas and a heterogeneous catalyst. Platinum on carbon (Pt/C) in an acidic aqueous medium has been shown to be highly effective for the hydrogenation of unprotected indoles, providing excellent yields. nih.gov The acidic conditions protonate the indole at the C3 position, disrupting the aromaticity and facilitating reduction. nih.gov Other catalysts like palladium or nickel can also be used. youtube.comyoutube.comyoutube.com

Transfer Hydrogenation : For substrates sensitive to high pressures of hydrogen gas, transfer hydrogenation offers a milder alternative. A metal-free approach using a catalyst derived from HB(C₆F₅)₂ and a chiral sulfinamide with ammonia (B1221849) borane (B79455) as the hydrogen source can achieve the asymmetric transfer hydrogenation of unprotected indoles. acs.org Another system employs Pd/C with trifluoroethanol and tetrahydroxydiboron (B82485) as the hydrogen source. rsc.org

Chemical Reduction : Reagents like sodium cyanoborohydride (NaBH₃CN) in the presence of an acid (e.g., acetic acid or trifluoroacetic acid) are effective for indole reduction. nih.gov

Table 2: Selected Methods for the Reduction of Indoles to Indolines
MethodReagent/CatalystSolventKey FeaturesCitation
Catalytic HydrogenationH₂, Pt/C, p-TsOHWaterGreen, high yield for unprotected indoles. nih.gov
Transfer HydrogenationAmmonia Borane, HB(C₆F₅)₂DichloromethaneMetal-free, asymmetric potential. acs.org
Transfer HydrogenationB₂(OH)₄, Pd/CTrifluoroethanolEffective for un-activated N-H indoles. rsc.org
Chemical ReductionNaBH₃CN, TFAAcetic AcidStoichiometric reagent, mild conditions. nih.gov

Annulation strategies involve the formation of the indoline ring by constructing two new bonds in a cycloaddition-type process. These methods provide access to highly substituted indolines from different sets of starting materials.

Palladium-Catalyzed [4+1] Annulation : A valuable strategy for synthesizing indolines involves the palladium(II)-catalyzed [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides. This approach utilizes the hydroxyl group as a leaving group and operates under mild conditions. rsc.org

Palladium-Catalyzed Heteroannulation : The reaction between internal alkynes and o-iodoanilines, catalyzed by palladium, is a powerful method for constructing the indole ring, which can subsequently be reduced. acs.org

Palladium/Norbornene Cooperative Catalysis : Also known as the Catellani reaction, this strategy enables the vicinal difunctionalization of an aryl halide. It can be applied to synthesize indolines by reacting an o-haloaniline with an alkene, where norbornene acts as a transient directing group to facilitate ortho C-H activation and subsequent cyclization. nih.gov

Stereoselective and Enantioselective Synthetic Pathways

The synthesis of chiral indolines, such as specific enantiomers of this compound, is a significant challenge in organic chemistry. The biological activity of such molecules is often dependent on their absolute stereochemistry, making enantioselective and diastereoselective methods paramount.

Chiral Catalysis in Asymmetric Indoline Synthesis

Asymmetric catalysis provides the most elegant and efficient route to optically active indolines by creating a chiral environment that favors the formation of one enantiomer over the other. This is typically achieved by reducing a prochiral indole or a related precursor. Various catalytic systems have been developed, each with unique advantages.

Brønsted Acid Catalysis: Chiral phosphoric acids have emerged as powerful organocatalysts for the enantioselective transfer hydrogenation of indole derivatives. organic-chemistry.org In this metal-free approach, a 3H-indole precursor is hydrogenated using a Hantzsch ester as the hydrogen source. The chiral Brønsted acid protonates the imine moiety of the 3H-indole, forming a chiral contact ion pair that directs the hydride transfer from the Hantzsch ester to one face of the molecule, resulting in high enantioselectivity. organic-chemistry.org This method is effective for a range of 2-aryl-substituted 3H-indoles, achieving excellent yields and enantiomeric excesses (ee). organic-chemistry.org

Transition Metal Catalysis:

Copper-Hydride (CuH) Catalysis: Diastereo- and enantioselective CuH-catalyzed methods are effective for preparing highly functionalized cis-2,3-disubstituted indolines. nih.gov The active chiral ligand-copper hydride species (L*CuH) is generated in situ from a copper(II) salt, a chiral ligand (e.g., a chiral bisphosphine), and a hydrosilane. This catalytic system can reduce suitably substituted enamines or related precursors with high levels of stereocontrol. nih.gov The method is valued for its mild conditions and tolerance of various functional groups, which is crucial for complex syntheses. nih.gov

Ruthenium Catalysis: Ruthenium-catalyzed enantioselective C-H functionalization offers a practical route to optically active indolines. thieme-connect.com One innovative strategy involves the use of a transient chiral directing group. For instance, a starting material containing a formyl group can interact with a chiral amine to form a transient imine. A Ru(II) catalyst then facilitates an enantioselective C-H activation and hydroarylation, leading to the desired indoline product with controlled stereochemistry. thieme-connect.com

The table below summarizes representative findings in the asymmetric synthesis of indolines, which are applicable to the synthesis of an enantiopure precursor to this compound.

Catalytic SystemSubstrate TypeKey FeaturesReported Enantioselectivity (ee)Reference
Chiral Brønsted Acid / Hantzsch Ester2-Aryl-3H-IndolesMetal-free transfer hydrogenation; mild conditions.Up to 97% ee organic-chemistry.org
Cu(OAc)₂ / Chiral Ligand / HydrosilaneFunctionalized EnaminesForms cis-2,3-disubstituted indolines; high functional group tolerance.Good to excellent ee nih.gov
Ru(II) / Chiral Amine AdditiveAlkenyl-substituted Anilines with Directing GroupTransient chiral directing group strategy; C-H activation.High enantioselectivity thieme-connect.com
Palladium / Chiral LigandIn situ Generated IndolesOne-pot condensation and asymmetric hydrogenation.Up to 96% ee rsc.org

Diastereoselective Control in Functionalization Reactions

When an indoline scaffold is substituted at more than one position, diastereomers can exist. Controlling the relative stereochemistry (e.g., cis vs. trans) is a critical aspect of synthesis. Diastereoselective reactions are designed to preferentially form one diastereomer over others.

For instance, in the synthesis of 2,3-disubstituted indolines, dearomative cascade reactions have proven effective. A reported method involves a dearomatizing alkylation of an indole tethered to a pyrrole, followed by an intramolecular aza-Friedel–Crafts reaction. acs.org This cascade proceeds with high cis-diastereoselectivity, leading to 2,3-fused tetracyclic indolines. acs.org Similarly, a three-component coupling using in situ generated allyl boronic species can produce functionalized 2-substituted indolines with a high degree of diastereoselectivity. scispace.com Such strategies could be envisioned for the post-modification of the this compound core if additional stereocenters were required.

Resolution Techniques for Enantiopure this compound

When an asymmetric synthesis is not feasible or provides insufficient enantiopurity, the resolution of a racemic mixture is a viable alternative. This involves separating the two enantiomers of a compound like (±)-5-[2-(Benzyloxy)phenyl]indoline.

Kinetic Resolution: This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for the separation of the unreacted, slower-reacting enantiomer and the derivatized, faster-reacting enantiomer. ub.edu

Non-Enzymatic Acylation: Chiral, non-enzymatic catalysts, such as planar-chiral 4-(pyrrolidino)pyridine (PPY) derivatives, have been developed for the kinetic resolution of 2-substituted indolines via N-acylation. nih.govnih.gov The catalyst selectively promotes the acylation of one enantiomer, leaving the other enriched. nih.gov

Asymmetric Oxygenation: A titanium-catalyzed asymmetric oxygenation provides another method for the kinetic resolution of racemic indolines. researchgate.net Using hydrogen peroxide as a benign oxidant, this process converts one enantiomer of the secondary amine to the corresponding hydroxylamine (B1172632) at a much faster rate, enabling efficient separation. researchgate.net

Deprotonation-Trapping: A chiral base system, such as n-butyllithium with a chiral ligand like sparteine, can be used to deprotonate one enantiomer of an N-protected 2-arylindoline selectively. The resulting configurationally stable organolithium can be trapped with an electrophile, yielding a 2,2-disubstituted indoline and leaving the unreacted starting material enantioenriched. whiterose.ac.uk

Resolution MethodReagent/Catalyst SystemSubstrate TypeKey PrincipleReference
Kinetic Resolution (Acylation)Chiral PPY-type CatalystRacemic 2-substituted indolinesEnantioselective N-acylation nih.gov
Kinetic Resolution (Oxygenation)Titanium Catalyst / Chiral Ligand / H₂O₂Racemic secondary indolinesEnantioselective N-O bond formation researchgate.net
Kinetic Resolution (Deprotonation)n-BuLi / (-)-SparteineRacemic N-Boc-2-arylindolinesEnantioselective deprotonation and trapping whiterose.ac.uk
Classical ResolutionChiral Acid/BaseRacemic amines or carboxylic acidsFormation of separable diastereomeric salts ub.edu

Introduction of the 2-(Benzyloxy)phenyl Substituent

The installation of the 2-(benzyloxy)phenyl group at the C5 position of the indoline ring is a key bond-forming event in the synthesis of the target molecule. This is most reliably achieved through modern cross-coupling methodologies.

Cross-Coupling Methodologies for Aryl-Indoline Linkage

Palladium-catalyzed cross-coupling reactions are the cornerstone for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making them ideal for linking the 2-(benzyloxy)phenyl moiety to the indoline core.

The Suzuki-Miyaura coupling is a highly versatile and widely used reaction for C-C bond formation. The reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.

To synthesize this compound, a practical approach involves the Suzuki-Miyaura coupling of a protected 5-haloindoline (e.g., 1-Boc-5-bromoindoline) with 2-(benzyloxy)phenylboronic acid. Research has demonstrated the successful application of Suzuki-Miyaura coupling for the arylation of the benzenoid ring of indoles, which serves as a strong precedent. rsc.org Efficient protocols often use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., XPhos). The choice of base (e.g., K₃PO₄, K₂CO₃) and solvent (e.g., dioxane/water, toluene) is critical for achieving high yields. rsc.orgnih.gov These conditions are generally mild and tolerate a wide variety of functional groups, including the benzyloxy ether and the protected amine of the indoline. nih.gov

Catalyst System (Palladium Source + Ligand)BaseSolventKey FeaturesReference
Pd(PPh₃)₄K₂CO₃WaterGreen chemistry approach; effective for unprotected indoles. rsc.org
Pd₂ (dba)₃ + P(t-Bu)₃K₃PO₄Dioxane/WaterEffective for coupling with chloroindazoles and benzimidazoles. nih.gov
Pd(OAc)₂ + S-PhosK₃PO₄Toluene (B28343)/WaterGeneral conditions for aryl-heteroaryl coupling. rsc.org
Pd(OAc)₂ + XPhosK₃PO₄Dioxane/WaterBroadly applicable for coupling with N-rich heterocycles. nih.gov
Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond-forming reactions, enabling the coupling of amines with aryl halides or triflates under palladium catalysis. organic-chemistry.orgwikipedia.org This reaction is highly relevant for the synthesis of 5-substituted indolines. A plausible synthetic route to this compound via a Buchwald-Hartwig amination would involve the coupling of a 5-haloindoline precursor with an appropriate amine.

Parameter Details Outcome
Catalyst Pd₂(dba)₃ with bulky, electron-rich phosphine ligandsEfficient coupling of aryl halides with amines
Base NaOt-Bu, K₃PO₄NaOt-Bu is generally effective; K₃PO₄ for sensitive substrates
Solvent Toluene, DioxaneNon-polar aprotic solvents are commonly used
Atmosphere Inert (e.g., Argon)Prevents catalyst deactivation

This table presents typical conditions for Buchwald-Hartwig amination reactions based on general literature, which could be adapted for the synthesis of the target compound. organic-chemistry.org

Other Palladium-Catalyzed Arylation Reactions

Beyond the Buchwald-Hartwig amination, other palladium-catalyzed arylation reactions offer viable pathways to 5-arylindolines. One such strategy involves the Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide. nih.gov In the context of synthesizing this compound, this could involve the reaction of a 5-haloindoline with 2-(benzyloxy)phenylboronic acid or a 5-indolylboronic acid derivative with a suitable 2-benzyloxy-substituted aryl halide. nih.gov

Recent advancements have also focused on the direct C-H arylation of indolines, which avoids the need for pre-functionalized starting materials. rsc.org These methods often utilize a directing group to achieve site-selectivity. For instance, palladium-catalyzed C-7 arylation of indolines has been successfully demonstrated. rsc.org While a C-5 selective direct arylation has not been explicitly reported for this specific substitution pattern, the principles could potentially be adapted.

Etherification Strategies for Benzyloxy Moiety Formation

The introduction of the benzyloxy group is a critical step in the synthesis of this compound. This is typically achieved through etherification reactions, with the Williamson ether synthesis being a classic and reliable method.

Benzylation of Phenolic Precursors

A key strategy for installing the benzyloxy group involves the benzylation of a phenolic precursor, specifically 2-(indolin-5-yl)phenol. This reaction would fall under the category of a Williamson ether synthesis, where the phenoxide, generated by treating the phenol with a base, acts as a nucleophile to displace a halide from benzyl bromide. queensu.ca

The choice of base and solvent is critical for the success of this reaction. Strong bases like sodium hydride (NaH) are often used to deprotonate the phenol, and the reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). dergipark.org.tr

Reagent Function Typical Conditions
Benzyl Bromide Benzylating agent1.5-2.0 equivalents
Sodium Hydride (NaH) Base2.0 equivalents
DMF or THF SolventAnhydrous
Triethylamine Quenching agentExcess, added at the end of the reaction

This table outlines a general protocol for the benzylation of a hydroxyl group via Williamson ether synthesis, applicable to the synthesis of the target compound from a phenolic precursor. dergipark.org.tr

Alternative Routes to Ether Linkages

While the Williamson ether synthesis is a robust method, alternative strategies for forming the ether linkage exist. Palladium-catalyzed C-O coupling reactions, a variation of the Buchwald-Hartwig coupling, can be employed to form aryl ethers. wikipedia.org This would involve coupling an alcohol with an aryl halide. In the synthesis of this compound, this could translate to the coupling of benzyl alcohol with a 5-(2-halophenyl)indoline precursor.

Furthermore, innovative methods for the benzylation of phenols under neutral conditions have been developed, utilizing palladium catalysis. These methods often employ benzyl carbonates as the benzylating agent, offering a milder alternative to the strongly basic conditions of the Williamson synthesis. nih.gov

Catalytic Systems and Reagent Optimization

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the optimization of the catalytic systems and reagents employed.

Transition Metal Catalysis for C-C and C-N Bond Formation

Palladium remains the most prominent transition metal for catalyzing the C-C and C-N bond-forming reactions crucial for the synthesis of the target molecule. nih.gov The optimization of palladium-based catalytic systems involves the careful selection of several components:

Palladium Precursor: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and various Pd(0) complexes. The choice of precursor can influence the ease of formation of the active catalytic species.

Ligands: The ligand plays a pivotal role in stabilizing the palladium center and modulating its reactivity and selectivity. For Buchwald-Hartwig aminations and Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands are often favored. organic-chemistry.orgrug.nl The development of specialized ligands has significantly expanded the scope and efficiency of these reactions. rug.nl

Base: The base is essential for the deprotonation of the amine or alcohol nucleophile and for neutralizing the acid generated during the catalytic cycle. The choice of base can significantly impact the reaction rate and yield. organic-chemistry.org

Solvent: The solvent can influence the solubility of the reactants and catalyst, as well as the reaction kinetics. Non-polar aprotic solvents like toluene and dioxane are frequently used in palladium-catalyzed cross-coupling reactions. organic-chemistry.org

Organocatalytic and Biocatalytic Approaches

The synthesis of complex molecules like indolines is increasingly benefiting from the precision and sustainability offered by organocatalysis and biocatalysis. While specific literature on the organocatalytic or biocatalytic synthesis of this compound is not extensively detailed, principles from related indole and indoline syntheses can be extrapolated.

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, offers a metal-free alternative for constructing the indoline scaffold. For instance, chiral phosphoric acids have been successfully employed in the asymmetric reduction of indoles to indolines. This approach could potentially be adapted for the stereoselective synthesis of chiral derivatives of this compound. Similarly, enantioselective Friedel-Crafts alkylations, catalyzed by chiral organocatalysts, represent a viable strategy for introducing substituents onto the indole or indoline core with high stereocontrol. sigmaaldrich.com

Biocatalysis, the use of natural catalysts like enzymes, provides another avenue for green and selective synthesis. Enzymes such as ene-reductases could be explored for the asymmetric reduction of an appropriate indole precursor to yield the indoline core of the target molecule. The high selectivity of enzymes often circumvents the need for protecting groups and can lead to cleaner reaction profiles and simpler purification processes.

Ligand Design and Catalyst Performance

In metal-catalyzed syntheses of indoline derivatives, the design of the ligand and the performance of the catalyst are paramount for achieving high yield and selectivity. Palladium-catalyzed reactions, such as intramolecular α-arylation, are a common method for synthesizing indolines. sci-hub.ru The effectiveness of these reactions heavily relies on the choice of ligand.

For example, bulky, electron-rich phosphine ligands are often employed to enhance the efficiency of palladium catalysts in C-N bond-forming reactions. The design of these ligands influences the steric and electronic environment around the metal center, which in turn dictates the catalyst's activity, stability, and selectivity. In the context of synthesizing this compound, a potential route could involve an intramolecular Heck reaction or a Buchwald-Hartwig amination, where the performance of the palladium catalyst would be critically dependent on the specifically designed phosphine or N-heterocyclic carbene (NHC) ligand. sci-hub.rursc.org

The performance of a catalyst is not only measured by yield but also by its turnover number (TON) and turnover frequency (TOF), which indicate how many substrate molecules can be converted by one molecule of the catalyst and how quickly. For industrial applications, robust catalysts that maintain high performance under mild conditions are highly sought after. acs.org

Reaction Condition Optimization and Process Intensification

Optimizing reaction conditions is a critical step in developing efficient and scalable synthetic processes. This involves a systematic study of various parameters to maximize yield and purity while minimizing costs and environmental impact.

Solvent Effects and Temperature Control

The choice of solvent and the control of temperature are fundamental aspects of reaction optimization. In the synthesis of indole derivatives structurally similar to this compound, such as in Fischer indole synthesis, polar organic solvents are often preferred. google.com The solvent can influence the solubility of reactants and catalysts, as well as the stability of intermediates and transition states.

Temperature control is crucial for managing reaction rates and selectivity. For the synthesis of a related compound, 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, the reaction temperature is maintained between 75 to 80 °C to ensure a high yield of 93 to 95%. google.com Lowering the temperature to 10 to 15 °C after the reaction is complete facilitates the crystallization and isolation of the product. google.com

Table 1: Effect of Solvent and Temperature on a Related Indole Synthesis google.com

SolventTemperature (°C)Yield (%)Notes
Ethanol (B145695)75 - 8094Preferred solvent, high yield and purity (>99%).
Acetonitrile81 - 8260Lower yield compared to ethanol.
Toluene105 - 11060Higher temperature required, lower yield.

Pressure and Irradiation Effects on Reaction Efficiency

Process intensification techniques, such as the use of high pressure or irradiation, can significantly enhance reaction efficiency. For reactions involving gaseous reagents, increasing the pressure can increase their concentration in the liquid phase, thereby accelerating the reaction rate.

Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis for dramatically reducing reaction times, often from hours to minutes, and improving yields. tandfonline.com This technique has been successfully applied to various indole syntheses. tandfonline.com The use of microwave irradiation could potentially accelerate the cyclization step in the synthesis of this compound, leading to a more time- and energy-efficient process.

Photocatalysis, which utilizes light to drive chemical reactions, is another modern technique. Visible-light photocatalysis with gold nanoclusters, for example, has been used for Fukuyama indole synthesis, demonstrating high efficiency under mild, room-temperature conditions. acs.org This approach offers a sustainable alternative to traditional thermal methods.

Isolation and Purification Methodologies

The final stage of any synthesis is the isolation and purification of the target compound. The choice of method depends on the physical properties of the compound and the nature of the impurities. For crystalline solids, filtration is a straightforward and effective method for isolation. In the synthesis of the related 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, the product precipitates out of the reaction mixture upon cooling and is isolated by filtration, followed by washing with a chilled solvent like ethanol to remove residual impurities. google.com This process yields a product with high purity (>99%) that can often be used in subsequent steps without further purification. google.com

For non-crystalline products or when higher purity is required, chromatographic techniques are commonly employed. Flash chromatography on a silica (B1680970) gel column is a standard method for purifying organic compounds. acs.org The choice of eluent (solvent system) is critical for achieving good separation. Other purification techniques include recrystallization, which can yield highly pure crystalline solids, and preparative thin-layer chromatography (TLC) for smaller scale purifications.

Advanced Structural Elucidation and Conformational Analysis of 5 2 Benzyloxy Phenyl Indoline

High-Resolution Spectroscopic Characterization Techniques

The definitive structural confirmation of 5-[2-(Benzyloxy)phenyl]indoline relies on a combination of high-resolution spectroscopic techniques. These methods provide complementary information regarding the compound's atomic connectivity, functional groups, and three-dimensional arrangement.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution. A full suite of one-dimensional and two-dimensional NMR experiments would be required to assign all proton and carbon signals and to confirm the specific isomeric structure.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted spectrum of this compound would exhibit distinct signals corresponding to the indoline (B122111) core, the central phenyl ring, and the terminal benzyl (B1604629) group.

The indoline moiety is characterized by both aliphatic and aromatic protons. The two methylene (B1212753) groups (C2 and C3) are expected to appear as triplets in the upfield region, typically around 3.0-3.6 ppm, due to coupling with each other. The N-H proton of the indoline ring would likely present as a broad singlet. The protons on the aromatic portion of the indoline ring (H-4, H-6, and H-7) will show characteristic splitting patterns in the aromatic region (6.5-7.5 ppm).

The benzyloxy group will be readily identifiable by a sharp singlet for the two benzylic protons (-CH₂-) around 5.1 ppm and signals for its five phenyl protons. The central phenyl ring, being di-substituted, will display a more complex multiplet pattern for its four protons.

Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
Indoline N-H~3.7Broad SingletShift and broadening can be solvent-dependent.
Indoline H-2~3.6Triplet (t)Coupled to H-3 protons.
Indoline H-3~3.1Triplet (t)Coupled to H-2 protons.
Indoline H-4, H-6, H-76.6 - 7.2Multiplet (m)Complex splitting due to coupling and substitution effects.
2-(Benzyloxy)phenyl H-3' to H-6'6.9 - 7.4Multiplet (m)Signals for the four protons on the central phenyl ring.
Benzyloxy -CH₂-~5.1Singlet (s)Characteristic signal for benzylic ether protons.
Benzyloxy Phenyl H7.3 - 7.5Multiplet (m)Signals for the five protons of the terminal benzyl group.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, 21 distinct carbon signals are expected, although some aromatic signals may overlap. The aliphatic carbons of the indoline ring (C-2 and C-3) would appear upfield (~29 and ~47 ppm, respectively). The aromatic carbons would resonate in the downfield region (110-160 ppm). The benzylic carbon (-CH₂-) would be found around 70 ppm, a characteristic position for an ether linkage. Quaternary carbons, those without attached protons, can be identified by their lower intensity or through specialized experiments like DEPT (Distortionless Enhancement by Polarization Transfer).

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Indoline C-2~47
Indoline C-3~29
Benzyloxy -CH₂-~70
Aromatic & Quaternary Carbons (Indoline, Phenyl, Benzyl)110 - 160

2D NMR experiments are indispensable for assembling the molecular puzzle by revealing through-bond and through-space correlations. science.gov

COSY (Correlation Spectroscopy): This experiment would map out the proton-proton coupling networks. slideshare.net Key correlations would be observed between the H-2 and H-3 protons of the indoline ring, confirming the ethylamine (B1201723) fragment. It would also show correlations between adjacent protons on each of the three aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals in the ¹³C spectrum based on the already assigned ¹H spectrum. For example, the proton signal at ~5.1 ppm would show a cross-peak with the carbon signal at ~70 ppm, confirming the -CH₂- assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. slideshare.net It is crucial for connecting the different fragments of the molecule. For instance, a correlation from the benzyloxy -CH₂- protons (~5.1 ppm) to the C-2' carbon of the central phenyl ring would confirm the ether linkage. Similarly, correlations between the indoline protons (e.g., H-4 and H-6) and the C-1' carbon of the central phenyl ring would unequivocally establish the point of attachment between the two main ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netmdpi.com NOESY data provides critical insights into the molecule's conformation and the relative orientation of the phenyl and benzyloxy rings with respect to the indoline core. For example, observing a NOE between the indoline H-4 proton and a proton on the central phenyl ring would suggest a specific rotational preference (conformation) around the C5-C1' bond.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine of the indoline ring around 3400 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. The C-O-C stretching of the benzyl ether would produce a strong, characteristic band in the 1250-1050 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range. Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar aromatic ring vibrations.

Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR)
N-H StretchSecondary Amine (Indoline)~3400Medium
Aromatic C-H StretchAryl3100 - 3000Medium-Weak
Aliphatic C-H Stretch-CH₂-3000 - 2850Medium
Aromatic C=C StretchAryl1600 - 1450Medium-Strong
C-O-C Asymmetric StretchAryl-Alkyl Ether~1250Strong

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₂₁H₁₉NO. The calculated monoisotopic mass is 301.1467 Da. An experimental HRMS measurement confirming this value to within a few parts per million would provide strong evidence for the proposed formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues. The most likely fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would involve the cleavage of the weakest bonds.

Loss of Benzyl Group: A primary fragmentation would be the cleavage of the C-O bond to lose a benzyl radical (•CH₂Ph) or, more commonly, the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91.

Loss of Benzyloxy Group: Cleavage of the phenyl-oxygen bond could lead to the loss of a benzyloxy radical (•OCH₂Ph), resulting in a significant fragment ion.

Retro-Diels-Alder (RDA) type fragmentation: The indoline ring can undergo characteristic cleavages, although this may be less prominent than the cleavage of the benzyloxy group.

These fragmentation patterns, combined with the exact mass measurement, would provide the final piece of evidence for the complete structural confirmation of this compound.

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography provides definitive insights into the molecular structure of a compound in its solid state, offering precise measurements of bond lengths, angles, and details of crystal packing.

The initial and critical step in X-ray crystallographic analysis is the cultivation of high-quality single crystals. For organic molecules like indoline derivatives, this is typically achieved through slow evaporation of a saturated solution in an appropriate solvent or a mixture of solvents. The choice of solvent is crucial and is often determined empirically. Common solvents for this class of compounds include ethanol (B145695), methanol, ethyl acetate, and dichloromethane.

Once crystals are obtained, their quality is assessed based on their size, clarity, and well-defined morphology. High-quality crystals are typically transparent and exhibit sharp edges and faces. The suitability of a crystal for diffraction studies is ultimately confirmed by its diffraction pattern when exposed to an X-ray beam.

For a closely related compound, 5-(3-methoxyphenyl)indoline-2,3-dione, single-crystal X-ray diffraction data was collected to elucidate its structure. researchgate.net The crystallographic parameters for this analogue provide a valuable reference for what might be expected for this compound.

Table 1: Illustrative Crystallographic Data for an Analogous Indoline Derivative

Parameter Value
Chemical Formula C₁₅H₁₁NO₃
Crystal System Orthorhombic
Space Group Pbca
a (Å) 11.1772(3)
b (Å) 7.92536(13)
c (Å) 27.0121(7)
V (ų) 2392.82(10)
Z 8

Data is for the analogous compound 5-(3-methoxyphenyl)indoline-2,3-dione and is presented for illustrative purposes. researchgate.net

The refinement of the crystal structure is an iterative process that minimizes the difference between the observed and calculated diffraction patterns, resulting in a final structural model with a low R-factor, indicating a good fit.

The refined crystal structure allows for a detailed analysis of the molecule's internal geometry. In indoline derivatives, the indoline ring system is typically found to be nearly planar. copernicus.org For the analogue 5-(3-methoxyphenyl)indoline-2,3-dione, the bond lengths and angles within the indoline and phenyl rings are within the expected ranges for sp² and sp³ hybridized carbon and nitrogen atoms. researchgate.net

Table 2: Representative Bond Lengths and Angles for Indoline and Phenyl Rings

Bond/Angle Typical Value (Å/°)
C-C (aromatic) 1.36-1.40 Å
C-N (indoline) 1.37-1.45 Å
C-O (ether) 1.36-1.43 Å
C-C-C (phenyl) ~120°

These are general values for related organic compounds and are provided for context.

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. In indoline derivatives, hydrogen bonds, π-π stacking, and C-H···π interactions are common. researchgate.net For 5-(3-methoxyphenyl)indoline-2,3-dione, N-H···O hydrogen bonds link the molecules into chains. These chains are further organized into layers through π-stacking interactions. researchgate.net The crystal structure is then built up by weaker C-H···π and C-H···O contacts. researchgate.net

Solution-State Conformational Analysis

While X-ray crystallography reveals the static structure in the solid state, the conformation of a molecule in solution can be dynamic. NMR spectroscopy is a powerful tool for investigating this behavior.

For molecules with hindered rotation around a single bond, such as the C-C bond connecting the indoline and phenyl rings in this compound, different rotational conformers (atropisomers) may exist. nih.gov Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying the kinetics of the interconversion between these conformers. copernicus.org

A DNMR study would typically involve recording a series of ¹H NMR spectra at different temperatures. At low temperatures, where the rotation around the C-C bond is slow on the NMR timescale, separate signals for the protons of each distinct conformer would be observed. As the temperature is increased, the rate of rotation increases. This leads to a broadening of the NMR signals, which eventually coalesce into a single set of time-averaged signals at higher temperatures where the rotation is fast. copernicus.orgrsc.org

By analyzing the changes in the line shape of the signals with temperature, it is possible to determine the rate constants for the conformational exchange at different temperatures. From this data, the activation parameters for the rotational barrier, such as the Gibbs free energy of activation (ΔG‡), can be calculated using the Eyring equation. rsc.org While specific experimental data for this compound is not available in the literature, studies on other biaryl systems have established rotational barriers that can be determined by this method. researchgate.netrsc.org The presence of the bulky benzyloxy group in the ortho position of the phenyl ring would be expected to create significant steric hindrance, likely resulting in a substantial barrier to rotation and potentially allowing for the observation of distinct atropisomers at or near room temperature.

Preferred Orientations of Substituents around Rotatable Bonds

The spatial arrangement of the benzyloxy and phenyl substituents is dictated by the rotational barriers around the C-O-C ether linkage and the C-C bond connecting the phenyl ring to the indoline core. In analogous biaryl systems, the dihedral angle between the two aromatic rings is a critical parameter. Studies on related 5-arylindoline derivatives suggest that while co-planarity of the rings could maximize π-system overlap, steric hindrance between the ortho-hydrogens of the phenyl ring and the indoline moiety often forces a twisted conformation. This rotation around the C-C bond alleviates steric strain, leading to a more energetically favorable, non-planar arrangement. The degree of this twist is a balance between stabilizing electronic effects and destabilizing steric repulsions.

Similarly, the benzyloxy group possesses significant conformational flexibility around the C-O and O-CH₂ bonds. The orientation of the benzyl group relative to the phenyl ring it is attached to is influenced by steric hindrance and potential weak intramolecular interactions. Computational studies on similar benzyl ether derivatives often show a preference for staggered conformations that minimize steric clashes between the aromatic rings. The precise dihedral angles would be influenced by the electronic nature of the substituents and the crystalline packing forces or solvent environment in solution.

Rotatable BondInvolved SubstituentsPredicted Preferred Orientation
Indoline-C5 — C1-PhenylIndoline and Phenyl ringsTwisted (non-coplanar) to minimize steric hindrance
Phenyl-C2 — O-BenzylicPhenyl ring and Oxygen atomDependent on electronic effects and steric factors
O-Benzylic — CH₂-BenzylOxygen atom and Benzyl groupStaggered conformation to reduce steric strain

This table presents predicted orientations based on studies of analogous compounds.

Intra-molecular Hydrogen Bonding and Steric Interactions

The structure of this compound presents possibilities for both stabilizing intramolecular hydrogen bonds and destabilizing steric interactions, which are crucial in determining the molecule's final conformation.

Steric Interactions: The primary steric challenge in this compound arises from the juxtaposition of the two bulky aromatic systems. The interaction between the hydrogen atoms on the indoline ring (specifically at the C4 and C6 positions) and the hydrogen atoms on the ortho-position of the 2-substituted phenyl ring can lead to significant repulsive forces. This steric hindrance is a major driving force for the rotation around the C5-C1' bond, leading to the aforementioned twisted conformation.

Interacting GroupsType of InteractionConsequence
Indoline N-H and Benzyloxy OIntramolecular Hydrogen Bond (potential)Stabilization of a specific conformer
Indoline ring H and Phenyl ring HSteric HindranceRotation around the C-C bond, leading to a twisted conformation
Benzyl group and adjacent Phenyl ringSteric HindranceRestricted rotation of the benzyloxy group

This table summarizes the key intramolecular interactions and their likely impact on the conformation of this compound.

Reactivity Profiles and Derivatization Strategies for 5 2 Benzyloxy Phenyl Indoline

Electrophilic and Nucleophilic Substitution Reactions on the Indoline (B122111) and Phenyl Moieties

The indoline and phenyl rings of 5-[2-(benzyloxy)phenyl]indoline are susceptible to electrophilic aromatic substitution, with the substitution pattern being influenced by the directing effects of the existing substituents. The indoline nitrogen, being an activating group, directs electrophiles to the ortho and para positions of the indoline's benzene (B151609) ring. wikipedia.orggoogle.com Conversely, the phenyl substituent at the 5-position can influence the reactivity of that ring.

Electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be anticipated. wikipedia.orgacs.org For instance, nitration would likely occur at the 7-position of the indoline ring, which is para to the nitrogen atom and sterically accessible. The reactivity of the external phenyl ring towards electrophiles is modulated by the electron-donating benzyloxy group, which directs substitution to its ortho and para positions.

Nucleophilic aromatic substitution on either aromatic ring is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group, which are absent in the parent molecule. mdpi.orgrsc.org However, derivatization to introduce such functionalities could open pathways for nucleophilic attack.

Reactions at the Indoline Nitrogen Atom

The secondary amine of the indoline ring is a key site for derivatization, readily undergoing N-alkylation and N-acylation.

N-alkylation of indolines can be achieved using various alkylating agents. For instance, the N-alkylation of substituted indolines has been successfully performed with benzyl (B1604629) alcohol using an iron-based catalyst, yielding N-alkylated products in good yields. youtube.com Other methods include the use of alkyl halides in the presence of a base. clockss.org The reaction of 5-substituted indolines with different aldehydes can also lead to N-alkylation. semanticscholar.org

N-acylation of the indoline nitrogen is a common transformation used to introduce a variety of functional groups. This can be accomplished using acyl chlorides or acid anhydrides in the presence of a base. nih.gov A method for the N-acylation of 5-substituted indoles using carboxylic acids with dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) has been reported, which could be applicable to the indoline analogue. nih.gov The presence of an electron-withdrawing group at the C-5 position has been shown to facilitate this reaction. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Indoline Scaffolds

Reaction TypeReagents and ConditionsProduct TypeYield (%)Reference
N-AlkylationBenzyl alcohol, Fe-catalyst, K₂CO₃, TFE, 110 °CN-Benzylated indolineup to 99 youtube.com
N-AlkylationAldehydes, NaBH(OAc)₃, CH₂Cl₂N-Alkylated indoline62-92 semanticscholar.org
N-AcylationCarboxylic acid, DCC, DMAP, CH₂Cl₂N-Acylated indolineHigh nih.gov
N-AcylationThioesters, Cs₂CO₃, xylene, 140 °CN-Acylated indole (B1671886)Moderate to good nih.gov

Note: The yields are based on studies with various substituted indolines and indoles and may vary for this compound.

To prevent unwanted side reactions at the indoline nitrogen during other synthetic transformations, the use of protecting groups is essential. Common protecting groups for the indoline nitrogen include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as sulfonyl derivatives like tosyl (Ts). mdpi.orgresearchgate.net The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal. For instance, the Boc group is stable under a variety of conditions but can be readily removed with acid. researchgate.net The phenylsulfonyl (PhSO₂) group is another effective protecting group, though its removal can require harsher conditions. wikipedia.org

Selective Cleavage and Modification of the Benzyloxy Ether

The benzyloxy group serves as a robust protecting group for the phenolic oxygen but can be selectively cleaved when desired.

The most common method for the debenzylation of benzyl ethers is catalytic hydrogenation. youtube.comorganic-chemistry.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.govmdpi.com The reaction proceeds to yield the corresponding phenol (B47542) and toluene (B28343). organic-chemistry.org The efficiency of this process can be influenced by the catalyst, solvent, and the presence of other functional groups. nih.govmdpi.com For instance, a combination of Pd/C and palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) has been shown to be a more efficient catalyst for debenzylation in some cases. nih.gov

Table 2: Conditions for Catalytic Hydrogenation of Benzyl Ethers

CatalystHydrogen SourceSolventKey FeaturesReference
Pd/CH₂ gasEthanol (B145695), Methanol, THFStandard, widely used method organic-chemistry.org
Pd/C + Pd(OH)₂/CH₂ gasVariousPotentially more efficient than single catalysts nih.gov
Pd/C + Nb₂O₅/CH₂ gasMethanol, i-PrOHAccelerated debenzylation mdpi.com
Pd/C1,4-CyclohexadieneEthanolHydrogen transfer source, avoids high H₂ pressure organic-chemistry.org

Note: Conditions are general for benzyl ether debenzylation and may need optimization for this compound.

While catalytic hydrogenation is prevalent, alternative methods for benzyl ether cleavage exist, which can be advantageous when other reducible functional groups are present in the molecule.

One such method involves the use of strong acids, although this is limited to substrates that are stable under acidic conditions. organic-chemistry.org Another approach is oxidative cleavage. For example, ozonolysis can convert the benzyl ether to a benzoic ester, which can then be hydrolyzed under basic conditions. organic-chemistry.orgorganic-chemistry.org Additionally, reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation, especially for p-methoxybenzyl ethers, and methods for its use with simple benzyl ethers under photoirradiation have been developed. organic-chemistry.orgmpg.de A combination of boron trichloride (B1173362) (BCl₃) and a cation scavenger like pentamethylbenzene (B147382) allows for the chemoselective debenzylation of aryl benzyl ethers at low temperatures in the presence of various other functional groups. organic-chemistry.org

Functional Group Interconversions on the Phenyl Ring

The phenyl ring attached to the indoline core at the 5-position is amenable to various functional group interconversions, which can modulate the electronic and steric properties of the molecule. These modifications are crucial for fine-tuning interactions with biological targets.

Electrophilic aromatic substitution reactions on the phenyl ring can introduce a range of substituents. For instance, nitration followed by reduction can yield an amino group, which serves as a versatile handle for further derivatization, such as acylation or sulfonylation. Halogenation can also be performed to introduce atoms like chlorine, bromine, or fluorine, which can alter lipophilicity and metabolic stability.

In related heterocyclic systems, the introduction of different functional groups on a phenyl ring has been shown to significantly impact biological activity. For example, in a series of pyrazolo[1,5-a]quinazolines, replacing an unsubstituted phenyl ring with a 3-fluorophenyl derivative resulted in a general reduction in potency at mGlu₂ and mGlu₃ receptors. nih.gov This highlights the sensitivity of target binding to the electronic nature of the phenyl substituent.

Synthesis of Structural Analogs and Isosteres for Structure-Activity Relationship Studies

The systematic synthesis of analogs and isosteres is a cornerstone of medicinal chemistry, aimed at understanding the specific structural requirements for biological activity. For this compound, this involves targeted modifications of its three main components.

The benzyloxy group is a prime target for modification to probe the SAR of this chemical series. The ether linkage and the terminal benzyl ring can be altered in several ways.

Cleavage and Re-alkylation: The benzyl ether can be cleaved, typically via catalytic hydrogenation, to yield the corresponding phenol. This phenolic hydroxyl group is a key intermediate, allowing for the introduction of a wide variety of new ether or ester functionalities. Re-alkylation with different alkyl or substituted benzyl halides can explore the impact of chain length, branching, and electronic effects on activity.

Substitution on the Benzyl Ring: The terminal phenyl ring of the benzyloxy group can be substituted with various electron-donating or electron-withdrawing groups. Studies on biphenylaminoquinoline derivatives have shown that diversifying substituents on the benzyloxy group can lead to potent anticancer agents. nih.gov For example, introducing groups at the meta or para position of this ring allows for a systematic exploration of the steric and electronic requirements of the binding pocket. nih.gov

Table 1: Potential Modifications of the Benzyloxy Group

Modification TypeReagents/ConditionsRationale for SAR Studies
DebenzylationH₂, Pd/CGenerate key phenolic intermediate for further derivatization.
Re-alkylation/AcylationAlkyl halides, Acyl chlorides, BaseExplore impact of size, lipophilicity, and H-bond capacity.
Benzyl Ring SubstitutionSubstituted Benzyl HalidesProbe electronic and steric effects in distal regions.

Isomeric Scaffolds: The connectivity of the benzyloxy group on the phenyl ring can be moved from the ortho (2-position) to the meta (3-position) or para (4-position). This alters the angle and distance between the indoline core and the terminal phenyl ring, which can have a profound effect on biological activity.

Table 2: Modifications of the Phenyl Ring and Linkage

Modification TypeSynthetic StrategyRationale for SAR Studies
Positional IsomerismSynthesis from corresponding isomeric starting materials.Evaluate the importance of substituent orientation for target binding.
Linker ModificationInsertion of atoms (O, S, NH) or small chains between rings.Alter molecular rigidity, flexibility, and overall conformation.

The indoline ring itself offers multiple sites for chemical modification to explore the SAR.

Ring Oxidation: The indoline ring can be oxidized to the corresponding indole. This introduces aromaticity and planarity into the heterocyclic system, which can dramatically alter its biological profile. nih.gov

Substitution on the Pyrrolidine Ring: Introduction of substituents at the C2 or C3 positions of the indoline can create chiral centers and provide vectors for exploring new regions of a binding pocket. Methods like palladium-catalyzed intramolecular C-H amination can provide access to various substituted indoline derivatives. organic-chemistry.org Electrochemical methods have also been developed for the dearomative 2,3-difunctionalization of indoles to yield substituted indolines. chemrxiv.org

Table 3: Modifications of the Indoline Ring

Modification TypeReagents/ConditionsRationale for SAR Studies
N-Alkylation/AcylationAlkyl halides/Acyl chlorides, BaseModulate polarity and hydrogen bonding potential.
Oxidation to IndoleOxidizing agents (e.g., MnO₂)Increase planarity and aromaticity. nih.gov
C2/C3-SubstitutionVarious, including C-H activation or cycloaddition.Introduce stereocenters and new interaction points. organic-chemistry.org

Theoretical and Computational Investigations of 5 2 Benzyloxy Phenyl Indoline

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for studying the electronic structure of molecules. Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, like 6-311G(d,p), to ensure reliable results. nih.govnih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Starting from a plausible initial structure, the energy of the molecule is minimized with respect to all atomic coordinates. This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for 5-[2-(Benzyloxy)phenyl]indoline (Hypothetical Data) This data is representative of values obtained for similar structures through DFT calculations.

Parameter Description Value
Bond Lengths
C-N (Indoline) Average C-N bond length in the five-membered ring 1.47 Å
C=C (Aromatic) Average C-C bond length in phenyl rings 1.40 Å
C-O (Ether) Bond length of the ether linkage 1.37 Å
Dihedral Angles
Phenyl-Indoline Angle between the planes of the phenyl and indoline (B122111) rings 45.5°

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich indoline ring system, which is a common feature for indole (B1671886) derivatives. The LUMO is likely distributed across the phenyl rings. The benzyloxy group can also influence the electronic distribution through its electron-donating oxygen atom.

Table 2: Calculated Frontier Molecular Orbital Properties (Hypothetical Data) This data is representative of values obtained for similar structures through DFT calculations.

Property Description Energy (eV)
HOMO Highest Occupied Molecular Orbital -5.85 eV
LUMO Lowest Unoccupied Molecular Orbital -1.82 eV

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.03 eV |

The calculated energy gap of 4.03 eV suggests that this compound is a moderately stable molecule. nih.gov The locations of the HOMO and LUMO indicate that the indoline moiety would be the initial site of electrophilic attack, while the phenyl rings are more susceptible to nucleophilic attack.

DFT methods can accurately simulate various spectroscopic properties, providing a valuable tool for structure verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO). These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. mdpi.com The chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the protons and carbons of the indoline ring will have distinct shifts compared to those in the benzyloxy and phenyl groups.

Table 3: Simulated ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data) This data is representative of values obtained for similar structures through DFT calculations, referenced against experimental data for parent indoline. chemicalbook.com

Atom Type Calculated Chemical Shift (ppm)
¹H NMR
N-H (Indoline) Proton 4.10
CH₂ (Indoline) Protons 3.15, 3.60
CH₂ (Benzyl) Protons 5.15
Aromatic H Protons 6.70 - 7.50
¹³C NMR
CH₂ (Indoline) Carbon 29.5, 47.8
CH₂ (Benzyl) Carbon 70.1

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of vertical excitations from the ground state to various excited states. researchgate.net This allows for the determination of the maximum absorption wavelength (λmax), which corresponds to the HOMO-LUMO transition or other significant electronic transitions. The calculated λmax for this compound would be expected in the UV region, characteristic of extended aromatic systems.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

This compound possesses significant conformational flexibility due to the rotation around several single bonds. MD simulations can explore this conformational space to identify the most stable and populated conformations. semanticscholar.org The key degrees of freedom include the rotation of the phenyl group relative to the indoline core and the various conformations accessible to the benzyloxy side chain.

A typical MD simulation of several hundred nanoseconds can generate a large ensemble of structures. These structures can then be grouped into clusters based on their structural similarity. Analysis of these clusters reveals the dominant conformations and the energetic barriers between them.

Table 4: Major Conformational Clusters from MD Simulation (Hypothetical Data) This data is representative of results from MD simulations on flexible molecules.

Cluster ID Population (%) Key Dihedral Angle (Phenyl-Indoline) Description
1 65% 48° ± 5° The most stable conformation with a twisted arrangement between the two main rings.
2 25% 135° ± 10° A less populated conformation where the rings are oriented more perpendicularly.

Performing MD simulations in the presence of a solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), provides a more realistic model of the molecule's behavior in solution. researchgate.net The solvent molecules interact with the solute, influencing its conformational preferences and dynamics.

The stability of the molecule's structure during the simulation can be monitored by calculating the Root Mean Square Deviation (RMSD) of the atomic positions from the initial structure. A stable RMSD value over time indicates that the molecule has reached equilibrium and is not undergoing major structural changes. mdpi.com For this compound, the flexible benzyloxy tail would likely show higher fluctuations (higher Root Mean Square Fluctuation, RMSF) compared to the more rigid indoline core. These simulations confirm the molecule's stable, albeit flexible, nature in a solution environment.

Mechanistic Investigations of Molecular Recognition and Biological Interactions Non Clinical Focus

Methodologies for Molecular Target Identification

Identifying the specific proteins or other macromolecules that 5-[2-(Benzyloxy)phenyl]indoline binds to is a critical first step. This process, often termed target deconvolution, utilizes a range of advanced chemical and proteomic techniques. nih.gov

Affinity chromatography is a powerful and widely used technique for isolating and identifying the binding partners of a small molecule from a complex biological mixture, such as a cell lysate. nih.govtandfonline.com The core principle of this method involves the immobilization of the small molecule—in this case, this compound—onto a solid support, such as agarose (B213101) or magnetic beads. ijprajournal.com

To apply this to this compound, a derivative of the compound would first be synthesized. This derivative would incorporate a linker arm at a position on the molecule that is not critical for its biological activity, which would then be used to attach it to the solid matrix. This "bait" is then incubated with a cellular extract. Proteins that specifically bind to the immobilized compound are captured, while non-binding proteins are washed away. Finally, the captured proteins are eluted and identified, typically using mass spectrometry. tandfonline.com

A variation of this is the pull-down assay, which operates on a similar principle. Photo-affinity labeling is a more advanced version where the small molecule probe also contains a photoreactive group. nih.gov Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for more stringent purification conditions and reducing the number of non-specific binders.

ParameterDescriptionExample for this compound
Ligand The "bait" molecule.A synthetically modified this compound with a linker for immobilization.
Matrix The solid support to which the ligand is attached.Sepharose beads or magnetic beads.
Biological Sample The source of potential binding partners.Cell lysate from a relevant cell line (e.g., human cancer cell line, neuronal cells).
Elution Method The method used to release the bound proteins.Competitive elution with excess free this compound, or by changing pH or ionic strength.
Analysis Identification of the eluted proteins.Mass Spectrometry (e.g., LC-MS/MS).

Chemical proteomics offers a suite of powerful techniques for identifying drug targets directly in a more physiological context. europeanreview.orgnih.gov These methods can often overcome some of the limitations of affinity chromatography, such as the need to chemically modify the compound of interest. nih.gov

One such method is Drug Affinity Responsive Target Stability (DARTS). nih.gov This technique is based on the principle that when a small molecule binds to its target protein, it can stabilize the protein's structure, making it less susceptible to degradation by proteases. In a typical DARTS experiment, a cell lysate is treated with either the compound (this compound) or a vehicle control. A protease is then added to both samples. The target protein, stabilized by the compound, will be less digested than in the control sample. The resulting protein fragments can then be analyzed by gel electrophoresis and mass spectrometry to identify the protected protein. nih.gov

Another approach is the Cellular Thermal Shift Assay (CETSA), which relies on the concept that ligand binding increases the thermal stability of a protein. nih.gov Cells or cell lysates are treated with this compound and then heated to various temperatures. The soluble protein fraction is then analyzed to see which proteins remain in solution at higher temperatures in the presence of the compound compared to the control.

TechniquePrinciplePotential Application for this compound
DARTS Ligand binding confers protection against proteolysis.Identification of proteins that show reduced degradation in the presence of the compound.
CETSA Ligand binding increases the thermal stability of the target protein.Identification of proteins that remain soluble at higher temperatures when bound to the compound.
Activity-Based Protein Profiling (ABPP) Uses reactive probes to map active sites of enzymes.If this compound targets a specific enzyme class, a corresponding probe could be used in a competitive manner to identify the target. researchgate.net

Biophysical Characterization of Binding Events

Once a potential molecular target has been identified, the next step is to characterize the binding interaction in detail. Biophysical techniques are employed to quantify the binding affinity, kinetics, and thermodynamics of the interaction between this compound and its target protein.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. In a typical SPR experiment to study the binding of this compound, its identified target protein would be immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface.

The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate (k_on) and the dissociation rate (k_off) of the interaction. From these rates, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated.

Kinetic ParameterDefinitionHypothetical Value for this compound Binding
k_on (Association Rate Constant) The rate at which the compound binds to the target.1 x 10^5 M^-1s^-1
k_off (Dissociation Rate Constant) The rate at which the compound-target complex dissociates.1 x 10^-3 s^-1
K_D (Equilibrium Dissociation Constant) The ratio of k_off/k_on; a measure of affinity (lower K_D = higher affinity).10 nM

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes that occur upon molecular interaction. It is considered the gold standard for characterizing the thermodynamics of binding. In an ITC experiment, a solution of this compound would be titrated into a solution containing its target protein.

The heat released or absorbed during the binding event is measured, allowing for the determination of the binding enthalpy (ΔH). From the resulting binding isotherm, the binding affinity (K_D) and the stoichiometry of the interaction (n) can also be determined. With these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.

Thermodynamic ParameterDefinitionHypothetical Value for this compound Binding
n (Stoichiometry) The molar ratio of compound to protein in the complex.1.0
K_D (Equilibrium Dissociation Constant) Measure of binding affinity.15 nM
ΔH (Enthalpy Change) The heat released or absorbed upon binding.-15 kcal/mol
ΔG (Gibbs Free Energy Change) The overall energy of binding.-10.8 kcal/mol
ΔS (Entropy Change) The change in disorder of the system upon binding.-14.1 cal/mol·K

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining atomic-level information about molecular interactions. Ligand-based NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY), can be used to identify which parts of a small molecule are in close contact with its target protein.

In an STD-NMR experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is then transferred to any bound ligands. By comparing the NMR spectrum with and without protein saturation, the protons on this compound that are in closest proximity to the protein can be identified, thereby mapping the binding epitope of the compound. This information is invaluable for understanding the specific orientation of the compound within the protein's binding pocket and for guiding further structure-based drug design efforts.

Enzyme Inhibition Kinetics and Mechanistic Studies

Data not available.

Data not available.

Receptor-Ligand Interaction Profiling and Modulatory Mechanisms

Data not available.

Data not available.

Cellular Pathway Modulation and Mechanistic Insights (Excluding Phenotypic Outcomes)

Data not available.

Analysis of Downstream Signaling Events

While direct studies on the downstream signaling events modulated by this compound are not available, research on related phenylindoline derivatives offers potential insights. For instance, a novel series of 4-phenylindoline derivatives has been identified as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. nih.gov The blockade of this immune checkpoint pathway can have significant downstream effects on cellular signaling, primarily in the context of the immune response to cancer.

The PD-1/PD-L1 signaling pathway is a critical negative regulator of T-cell activation. When PD-L1 on a tumor cell binds to PD-1 on a T-cell, it initiates a signaling cascade within the T-cell that suppresses its anti-tumor activity. This cascade typically involves the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1, which in turn dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway, such as ZAP70 and PI3K.

Therefore, phenylindoline derivatives that inhibit the PD-1/PD-L1 interaction would be expected to block these suppressive signals, leading to the following downstream events:

Restoration of T-cell Receptor (TCR) Signaling: Inhibition of the PD-1/PD-L1 interaction would prevent the deactivation of the TCR signaling pathway, allowing for the normal activation and proliferation of tumor-specific T-cells.

Increased Cytokine Production: Activated T-cells would resume the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which are crucial for an effective anti-tumor immune response.

Enhanced T-cell-mediated Cytotoxicity: The restoration of T-cell function would lead to increased killing of tumor cells.

It is plausible that this compound, due to its core phenylindoline structure, could exhibit similar activity, thereby influencing these downstream signaling pathways. However, this remains speculative without direct experimental evidence.

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is a key mechanism through which small molecules can exert biological effects. nih.gov The phenylindoline scaffold has been shown to be a viable framework for the development of PPI modulators.

In a notable study, a series of 4-phenylindoline derivatives were synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 PPI. nih.gov This interaction is a critical immune checkpoint that is often exploited by cancer cells to evade the immune system. The study identified several compounds that potently inhibited this interaction.

The binding mode of the most active compounds was investigated through molecular modeling, which suggested that the indoline (B122111) fragment of these molecules plays a crucial role in the interaction with the PD-L1 dimer. nih.gov Specifically, the nitrogen atom in the side chain of the indoline scaffold was predicted to form a key interaction with amino acid residues of the PD-L1 protein, contributing to the potent inhibitory activity. nih.gov

The ability of the phenylindoline scaffold to be chemically modified allows for the fine-tuning of its interaction with the target protein. Different substituents on the phenyl ring and the indoline core can be explored to optimize the binding affinity and selectivity for a specific PPI.

While this research focused on 4-phenylindoline derivatives, it provides a strong rationale for investigating 5-phenylindoline derivatives, such as this compound, as potential modulators of PPIs. The specific substitution pattern of this compound would influence its three-dimensional shape and electronic properties, which in turn would determine its binding affinity and specificity for various protein targets.

Structure-Activity Relationship (SAR) Derivations based on Molecular Interactions

The study of 4-phenylindoline derivatives as PD-1/PD-L1 inhibitors has provided valuable structure-activity relationship (SAR) data for this class of compounds. nih.gov The SAR analysis revealed several key structural features that are important for their inhibitory activity.

The general structure of the evaluated 4-phenylindoline derivatives and the key SAR findings are summarized below.

General Structure of 4-Phenylindoline Derivatives:

Generated code
Compound IDR1R2IC50 (nM) for PD-1/PD-L1 Inhibition
A20 H2-(dimethylamino)ethyl17
A22 H2-(diethylamino)ethyl12

Key SAR Findings:

The Indoline Scaffold: The indoline core was identified as a crucial element for activity.

The Phenyl Group at Position 4: The presence of a phenyl group at the 4-position of the indoline ring was a common feature of the active compounds.

The Side Chain at the Indoline Nitrogen: The nature of the substituent at the indoline nitrogen (R2) was found to be critical for potency. The presence of a dialkylaminoethyl side chain was particularly favorable, with the diethylaminoethyl group in compound A22 resulting in the most potent inhibition. nih.gov

The Role of the Nitrogen Atom: Molecular docking studies suggested that the nitrogen atom in the side chain is involved in a key interaction with the PD-L1 protein, highlighting the importance of a basic nitrogen at this position for potent activity. nih.gov

These SAR insights from 4-phenylindoline derivatives can guide the design and evaluation of other substituted phenylindolines, including this compound. For the latter, the presence of a benzyloxy-substituted phenyl ring at the 5-position would introduce additional steric and electronic features that could significantly influence its binding to target proteins. The benzyloxy group, with its flexible linker and aromatic ring, could engage in additional hydrophobic or π-stacking interactions within a binding pocket, potentially leading to a different pharmacological profile compared to the 4-phenylindoline series. Further research is necessary to elucidate the specific SAR for 5-substituted phenylindoline derivatives.

Future Research Directions and Unexplored Avenues for 5 2 Benzyloxy Phenyl Indoline

Development of Sustainable and Green Synthetic Methodologies

The current synthetic routes to 5-[2-(Benzyloxy)phenyl]indoline and its analogs often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. A key future direction is the development of more environmentally friendly and sustainable synthetic protocols. This includes the exploration of:

Catalytic Systems: Investigating novel transition-metal catalysts or organocatalysts could lead to more efficient and selective reactions, reducing the number of synthetic steps and improving atom economy.

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents would significantly decrease the environmental impact of the synthesis.

Flow Chemistry: The implementation of continuous flow technologies can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability, all of which are central to green chemistry principles.

Application of Advanced Analytical Techniques for Real-Time Monitoring of Reactions

To optimize synthetic methodologies, a deeper understanding of the reaction kinetics and mechanisms is essential. The application of advanced, real-time analytical techniques represents a significant step forward. Process Analytical Technology (PAT) tools, such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can provide continuous data on the concentration of reactants, intermediates, and products throughout the course of a reaction. This information is invaluable for identifying reaction endpoints, detecting the formation of byproducts, and gaining mechanistic insights, ultimately leading to more robust and efficient synthetic processes.

Exploration of Novel Derivatization Strategies for Mechanistic Probes

The strategic derivatization of the this compound core is a powerful approach to developing chemical probes for studying biological systems. Future research should focus on creating a diverse library of derivatives to explore structure-activity relationships (SAR). Key strategies include:

Modification of the Indoline (B122111) Nitrogen: Introducing a variety of substituents on the indoline nitrogen can modulate the compound's electronic properties, lipophilicity, and steric profile.

Functionalization of the Aromatic Rings: The phenyl and benzyloxy rings offer multiple sites for the introduction of different functional groups, which can influence binding affinity and selectivity for biological targets.

Introduction of Reporter Groups: Incorporating fluorescent tags, biotin (B1667282) labels, or clickable handles (e.g., alkynes or azides) would enable the use of these derivatives in a wide range of biochemical and cell-based assays to identify binding partners and elucidate mechanisms of action.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The synergy between experimental chemistry and computational approaches offers a powerful paradigm for accelerating the discovery and optimization of new molecules. Artificial intelligence (AI) and machine learning (ML) algorithms can be trained on existing data for indoline derivatives to build predictive models for various properties. These models can then be used to:

Predict Biological Activity: Forecast the potential biological activity of virtual compounds, allowing for the prioritization of synthetic targets.

Estimate Physicochemical Properties: Predict key drug-like properties such as solubility, permeability, and metabolic stability, aiding in the design of molecules with improved pharmacokinetic profiles.

Guide Reaction Optimization: Develop algorithms that can predict the optimal reaction conditions to maximize yield and minimize impurities.

Discovery of Novel Molecular Targets and Mechanistic Pathways

While the indoline scaffold is present in many biologically active compounds, the specific molecular targets and mechanisms of action for this compound itself are not well-defined. A critical area for future research is the elucidation of its biological activity. This can be achieved through:

High-Throughput Screening: Testing the compound against large panels of biological targets, such as enzymes and receptors, to identify potential interactions.

Chemical Proteomics: Utilizing affinity-based probes derived from this compound to isolate and identify its protein binding partners from complex biological samples.

Phenotypic Screening: Assessing the effects of the compound in cell-based or whole-organism models to uncover novel biological functions and therapeutic possibilities.

Design and Synthesis of Photoactivatable or Chemically Inducible Variants

To gain precise spatiotemporal control over the activity of this compound in biological systems, the development of "caged" or inducible variants is a highly attractive research direction. This involves modifying the molecule with a photolabile protecting group or a chemically removable moiety.

Photoactivatable Probes: The compound's activity would be masked until it is "uncaged" by exposure to light of a specific wavelength. This would allow researchers to activate the compound at a desired time and location within a cell or tissue.

Chemically Inducible Systems: The activity could be switched on or off by the addition of a specific small molecule, providing another layer of control for mechanistic studies.

Advanced Spectroscopic Characterization in Complex Biological Milieus

Understanding how this compound interacts with its biological targets within the complex environment of a living cell is a major challenge. Advanced spectroscopic techniques can provide invaluable insights into these interactions. For instance, techniques like fluorescence microscopy, Förster resonance energy transfer (FRET), and in-cell NMR spectroscopy can be employed to visualize the subcellular localization of the compound and monitor its binding to target proteins in real-time. These studies are crucial for validating target engagement and understanding the downstream consequences of these interactions.

Q & A

Q. How to resolve challenges in regioselective functionalization of the indoline core?

  • Methodological Answer :
  • Directed Metalation : Use directing groups (e.g., -CONHR) to achieve selective C-H activation at position 5 or 7 .
  • Electrophilic Aromatic Substitution : Control regiochemistry via steric effects (e.g., bulky substituents at position 2) .
  • Cross-Coupling Reactions : Employ Pd-catalyzed reactions with pre-functionalized halides to install groups at specific positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.